Antileishmanial agent-13

Description

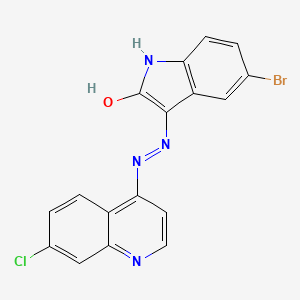

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H10BrClN4O |

|---|---|

Molecular Weight |

401.6 g/mol |

IUPAC Name |

5-bromo-3-[(7-chloroquinolin-4-yl)diazenyl]-1H-indol-2-ol |

InChI |

InChI=1S/C17H10BrClN4O/c18-9-1-4-13-12(7-9)16(17(24)21-13)23-22-14-5-6-20-15-8-10(19)2-3-11(14)15/h1-8,21,24H |

InChI Key |

OBGGZEUPJBSXSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)N=NC3=C(NC4=C3C=C(C=C4)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Discovery and Synthesis of a Novel Benzothiadiazine-1,1-dioxide Analogue as a Potential Antileishmanial Agent

Topic: "Antileishmanial agent-13" Discovery and Synthesis Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific designation "this compound" does not correspond to a singular, well-defined entity in publicly available scientific literature. It is likely that this term refers to a compound numbered '13' within a specific research study. This whitepaper focuses on a representative compound from a recently synthesized series of potential antileishmanial agents, the ethylene glycol analogues of benzothiadiazine-1,1-dioxide, to provide a technical guide that aligns with the user's core requirements. Specifically, it will highlight the discovery, synthesis, and biological evaluation of this promising class of compounds.

Introduction

Leishmaniasis is a vector-borne parasitic disease caused by protozoa of the genus Leishmania. The disease presents in several clinical forms, including cutaneous, mucocutaneous, and the most severe form, visceral leishmaniasis.[1] Existing treatments are often limited by toxicity, high cost, and the emergence of drug resistance, necessitating the discovery of new, effective, and safe therapeutic agents.[1][2]

Recent research has explored various heterocyclic scaffolds for antileishmanial drug discovery. One such scaffold is the 1,2,4-benzothiadiazine-1,1-dioxide core. This structure is present in several clinically used drugs and has shown promise as a synthon for developing new therapeutic agents.[2] A study focused on creating novel ethylene glycol analogues of benzothiadiazine-1,1-dioxide to explore their potential as antileishmanial agents.[1][3] This paper details the synthesis and evaluation of this series of compounds.

Discovery and Synthesis

A series of fourteen ethylene glycol analogues of benzothiadiazine-1,1-dioxide were synthesized to investigate their antileishmanial potential.[1][3] The general synthetic approach involves a multi-step process starting from commercially available reagents.

General Synthetic Workflow

The synthesis of the target compounds is achieved through a two-step process. The first step involves the formation of the core benzothiadiazine-1,1-dioxide scaffold. The second step is the N-alkylation of this scaffold with the desired ethylene glycol derivative.

Experimental Protocol: Synthesis of 2-(2-phenoxyethyl)-2H-benzo[e][2][3][4]thiadiazine-1,1-dioxide (Analogue 9)

This protocol is based on the general methodology for the synthesis of the series of 14 analogues.[1][3]

Step 1: Synthesis of 2H-benzo[e][2][3][4]thiadiazine-1,1-dioxide

-

A mixture of 2-aminobenzenesulfonamide and triethylorthoformate is refluxed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the 2H-benzo[e][2][3][4]thiadiazine-1,1-dioxide scaffold.

Step 2: Synthesis of 2-(2-phenoxyethyl)-2H-benzo[e][2][3][4]thiadiazine-1,1-dioxide (Analogue 9)

-

To a solution of 2H-benzo[e][2][3][4]thiadiazine-1,1-dioxide in dimethylformamide (DMF), potassium carbonate is added.

-

2-phenoxyethyl halide is added to the mixture.

-

The reaction mixture is heated at 90°C under a nitrogen atmosphere.

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Biological Evaluation

The synthesized compounds were evaluated for their in vitro antileishmanial activity against the promastigote forms of Leishmania major and Leishmania donovani. Cytotoxicity was assessed using Vero cells.[1][3]

Data Presentation

The biological activity of the most promising compound in the series, Analogue 9, is summarized in the table below. For comparison, data for the reference drug, Amphotericin B, is also included.

| Compound | Target Organism | IC50 (µM) | CC50 (Vero cells, µM) | Selectivity Index (SI) |

| Analogue 9 | L. major promastigotes | 103[3][4] | >250 | >2.4 |

| L. donovani promastigotes | 153[3][4] | >250 | >1.6 | |

| Amphotericin B | L. major promastigotes | <1 | - | - |

| L. donovani promastigotes | <1 | - | - |

Note: The series of 14 analogues generally presented with low biological activity. Analogue 9 was identified as the most inhibitory compound within this specific series.[3][4]

Experimental Protocols

3.2.1 In Vitro Antileishmanial Assay (Promastigotes)

-

Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum until they reach the logarithmic phase of growth.

-

The parasites are seeded into 96-well plates at a density of approximately 1 x 10^6 cells/mL.

-

The test compounds, serially diluted in the culture medium, are added to the wells.

-

The plates are incubated at 24-26°C for 48-72 hours.

-

Cell viability is assessed by measuring the metabolic activity using a resazurin-based assay. The fluorescence of resorufin, the reduced form of resazurin, is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

3.2.2 Cytotoxicity Assay

-

Vero cells are seeded in 96-well plates and incubated to allow for cell adhesion.

-

The test compounds, at various concentrations, are added to the wells.

-

The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 48-72 hours.

-

Cell viability is determined using the resazurin reduction assay as described above.

-

The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.

Experimental Evaluation Workflow

Mechanism of Action

The precise antileishmanial mechanism of action for this series of benzothiadiazine-1,1-dioxide analogues has not been fully elucidated. The parent scaffold has been investigated for various biological activities, and some derivatives have been found to act as inhibitors of enzymes such as carbonic anhydrase.[3] However, the low potency of the ethylene glycol series suggests that the mechanism may involve reduced target affinity or non-specific interactions.[3][4] Further studies are required to identify the specific molecular targets of these compounds within the Leishmania parasite.

Conclusion

A series of novel ethylene glycol analogues of benzothiadiazine-1,1-dioxide were successfully synthesized and evaluated for their antileishmanial activity. While the compounds were generally non-toxic to mammalian cells, they exhibited low potency against Leishmania promastigotes.[3][4] Analogue 9 was the most active compound in the series.[3][4] These findings suggest that while the benzothiadiazine-1,1-dioxide scaffold is a viable starting point for the development of new therapeutic agents, further structural modifications are necessary to enhance its antileishmanial efficacy. Future work should focus on structure-activity relationship (SAR) studies to design and synthesize more potent analogues and to elucidate their mechanism of action.

References

- 1. Synthesis and In Vitro Antileishmanial Efficacy of Novel Ethylene Glycol Analogues of Benzothiadiazine‐1,1‐dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro antileishmanial efficacy of novel benzothiadiazine-1,1-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and In Vitro Antileishmanial Efficacy of Novel Ethylene Glycol Analogues of Benzothiadiazine-1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probing benzothiadiazine-1,1-dioxide ethylene glycol derivatives against Leishmania: synthesis and in vitro efficacy ev… [ouci.dntb.gov.ua]

Quinoline-Isatin Hybrids: A Technical Guide to Synthesis and Antileishmanial Activity

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the urgent development of novel, effective, and safer antileishmanial agents. One promising strategy in drug discovery is the molecular hybridization approach, which combines two or more pharmacophores to create a new molecule with enhanced biological activity. This guide focuses on the synthesis and antileishmanial potential of quinoline-isatin hybrids, a class of compounds that has demonstrated significant promise in targeting Leishmania parasites.

Introduction to Quinoline-Isatin Hybrids

Quinoline and isatin are well-established scaffolds in medicinal chemistry, each possessing a broad spectrum of biological activities. Quinoline derivatives have been historically significant in the development of antimalarial drugs and have also shown potential as antileishmanial agents. Isatin, an endogenous indole derivative, is a versatile precursor for the synthesis of various heterocyclic compounds with a wide range of pharmacological properties, including antiprotozoal effects. The hybridization of these two pharmacophores has led to the development of novel molecules with potent activity against both the promastigote and amastigote stages of Leishmania parasites.

Synthesis of Quinoline-Isatin Hybrids

The synthesis of quinoline-isatin hybrids typically involves a multi-step process. A common synthetic route is the Pfitzinger reaction, which utilizes isatin derivatives and an appropriate α-methyl ketone to construct the quinoline-4-carboxylic acid core. This is often followed by coupling reactions to link the quinoline and isatin moieties, sometimes via a linker.

A representative synthetic scheme is outlined below:

Caption: General synthetic scheme for quinoline-isatin hybrids.

Antileishmanial Activity: Quantitative Data

Numerous studies have evaluated the in vitro antileishmanial activity of quinoline-isatin hybrids against various Leishmania species. The data from these studies, including the half-maximal inhibitory concentration (IC50) against promastigote and amastigote forms, cytotoxicity (CC50) against mammalian cell lines, and the calculated selectivity index (SI), are summarized in the tables below for easy comparison.

Table 1: Antileishmanial Activity of Quinoline-Isatin Hybrids against Leishmania major

| Compound | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) | Reference |

| 4b | - | 1.1212 | >100 | >89.19 | [1] |

| 4e | 0.5084 | 0.60442 | >100 | >165.45 | [1] |

| 4f | - | 0.8986 | >100 | >111.28 | [1] |

| Miltefosine (Ref.) | 7.8976 | 8.08 | - | - | [1] |

Table 2: Antileishmanial Activity of Quinoline-Isatin Hybrids against Leishmania donovani

| Compound | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Cytotoxicity CC50 (µM) (Vero cells) | Selectivity Index (SI) | Reference |

| 7a | - | 1.11 | 74.34 | 67 | [2][3] |

| 7b | - | 0.36 | >400 | >1111 | [2][3] |

| Miltefosine (Ref.) | - | 8.10 | - | 7 | [2] |

| Sodium Stibogluconate (Ref.) | - | 54.60 | - | ≥7 | [2] |

Mechanism of Action

The precise mechanism of action of quinoline-isatin hybrids is an active area of research. However, studies suggest that these compounds may exert their antileishmanial effect through multiple pathways. One proposed mechanism involves the inhibition of key parasitic enzymes. For instance, some quinoline-isatin hybrids have been shown to target Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) and Pteridine Reductase 1 (PTR1), enzymes crucial for the parasite's folate metabolism and survival.[1] Molecular docking studies have further supported the potential of these hybrids to bind to the active sites of these enzymes.[1]

Another potential mechanism involves the induction of oxidative stress within the parasite. Some quinoline derivatives have been observed to increase the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and ultimately parasite death.[4][5]

Caption: Proposed mechanisms of antileishmanial action.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature, offering a reproducible framework for researchers.

General Synthetic Procedure for Quinoline-4-carboxylic Acids (Pfitzinger Reaction)[6][7]

-

A mixture of the appropriate isatin derivative (1 equivalent) and an α-methyl ketone (1 equivalent) is prepared.

-

A 33% w/v aqueous solution of potassium hydroxide is added to the mixture.

-

The reaction mixture is heated under reflux for 15–24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (3:2) mixture as the mobile phase.

-

After completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The solution is neutralized with 1M hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is filtered, washed with water, and dried.

-

The crude product is recrystallized from ethanol to afford the pure quinoline-4-carboxylic acid.

In Vitro Antileishmanial Activity Assay (Promastigote and Amastigote)

The following is a generalized workflow for assessing the antileishmanial activity of the synthesized compounds.

References

- 1. New antileishmanial quinoline linked isatin derivatives targeting DHFR-TS and PTR1: Design, synthesis, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triazino indole-quinoline hybrid: a novel approach to antileishmanial agents [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinolines: the role of substitution site in antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Characterization of Novel Antileishmanial Compounds

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge. The limitations of current therapies—including toxicity, high cost, and emerging drug resistance—underscore the urgent need for novel, effective, and safer antileishmanial agents.[1][2][3][4] The initial stages of the drug discovery pipeline rely heavily on robust and reproducible in vitro characterization to identify and prioritize promising lead compounds.

This technical guide provides a comprehensive overview of the core methodologies for the in vitro evaluation of novel antileishmanial compounds. It details the experimental workflow, provides step-by-step protocols for key assays, and offers a framework for data interpretation and presentation.

The In Vitro Screening Cascade

The in vitro characterization of antileishmanial compounds follows a hierarchical screening cascade designed to efficiently identify potent and selective candidates while eliminating toxic or inactive molecules. The process begins with primary screening against the easily culturable promastigote stage of the parasite, followed by more complex secondary screening against the clinically relevant intracellular amastigote stage, and concludes with cytotoxicity profiling to determine selectivity.

Caption: Workflow for in vitro antileishmanial compound screening.

Data Presentation: Summarizing Efficacy and Toxicity

Clear and concise data presentation is crucial for comparing the activity of novel compounds against reference drugs. Quantitative data from in vitro assays should be summarized in tables, highlighting the 50% inhibitory concentration (IC50) against parasite forms, the 50% cytotoxic concentration (CC50) against a mammalian cell line, and the calculated Selectivity Index (SI).[5][6]

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of Novel Compounds

| Compound ID | Anti-Promastigote IC50 (µM)¹ | Anti-Amastigote IC50 (µM)² | Cytotoxicity CC50 (µM)³ | Selectivity Index (SI)⁴ |

| NLC-001 | 2.5 ± 0.3 | 0.8 ± 0.1 | 85.2 ± 5.6 | 106.5 |

| NLC-002 | 15.8 ± 1.2 | 9.7 ± 0.9 | > 100 | > 10.3 |

| NLC-003 | 0.9 ± 0.2 | 1.1 ± 0.3 | 5.4 ± 0.7 | 4.9 |

| Miltefosine | 4.2 ± 0.5 | 1.5 ± 0.2 | 45.1 ± 3.9 | 30.1 |

| Amphotericin B | 0.2 ± 0.05 | 0.1 ± 0.02 | 29.9 ± 2.1 | 299.0 |

¹ Leishmania donovani promastigotes, 72h incubation. ² Intracellular L. donovani amastigotes in THP-1 macrophages, 72h incubation. ³ Human THP-1 monocytic cell line, 72h incubation. ⁴ Calculated as (CC50 on THP-1 cells) / (IC50 on intracellular amastigotes). A higher SI value indicates greater selectivity for the parasite over the host cell.[7][8][9]

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible results.

Parasite and Cell Culture

Protocol 1: Cultivation of Leishmania donovani Promastigotes

-

Medium Preparation: Use M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The optimal pH for promastigote growth is typically between 7.0 and 7.4.[10]

-

Cultivation: Culture promastigotes in tissue culture flasks at 26°C.

-

Sub-culturing: Passage the parasites every 3-4 days to maintain them in the logarithmic growth phase. Dilute the culture to a starting density of 1 x 10⁵ parasites/mL in fresh medium.[11]

-

Harvesting: Use parasites in the late logarithmic or early stationary phase for assays to ensure viability and infectivity.

Protocol 2: Cultivation of THP-1 Human Monocytic Cell Line

-

Medium Preparation: Use RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultivation: Grow THP-1 cells in suspension in tissue culture flasks at 37°C in a humidified atmosphere with 5% CO₂.[12]

-

Sub-culturing: Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL by splitting the culture every 2-3 days with fresh medium.

Antileishmanial Activity Assays

Protocol 3: Anti-Promastigote Viability Assay (Resazurin Method)

This assay measures metabolic activity as an indicator of cell viability.[5][6]

-

Cell Seeding: Harvest logarithmic-phase promastigotes and adjust the density to 1 x 10⁶ cells/mL in fresh culture medium. Dispense 100 µL of this suspension into each well of a 96-well microtiter plate.

-

Compound Addition: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO). Add 1 µL of each compound dilution to the wells. Include wells with reference drugs (e.g., Amphotericin B), solvent-only controls (negative control), and medium-only controls (blank).

-

Incubation: Incubate the plate at 26°C for 68 hours.

-

Resazurin Addition: Add 10 µL of Resazurin solution (0.125 mg/mL) to each well and incubate for an additional 4 hours.

-

Measurement: Measure fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the solvent control and determine the IC50 value using non-linear regression analysis.

Protocol 4: Intracellular Anti-Amastigote Assay

This assay assesses compound efficacy against the clinically relevant intracellular form of the parasite.[11][13]

-

Macrophage Differentiation: Seed THP-1 cells at 5 x 10⁴ cells/well in a 96-well plate. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL and incubate for 48 hours at 37°C with 5% CO₂ to induce differentiation into adherent, macrophage-like cells.

-

Infection: Wash the differentiated THP-1 cells with fresh medium. Infect the cells with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubation: Incubate the infected cells for 24 hours to allow for phagocytosis.

-

Removal of Extracellular Parasites: Wash the wells gently with pre-warmed medium to remove non-phagocytosed promastigotes.

-

Compound Addition: Add 100 µL of fresh medium containing serial dilutions of the test compounds to each well. Include appropriate controls.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

-

Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy. Alternatively, use automated high-content screening or reporter gene-expressing parasites (e.g., luciferase or GFP) for higher throughput.[11]

-

Data Analysis: Calculate the percentage of infection inhibition and determine the IC50 value.

Cytotoxicity Assay

Protocol 5: Mammalian Cell Cytotoxicity Assay (Resazurin Method)

-

Cell Seeding: Seed THP-1 cells (or another relevant mammalian cell line like RAW 264.7) at a density of 5 x 10⁴ cells/well in a 96-well plate.[14]

-

Compound Addition: Add serial dilutions of the test compounds as described in Protocol 3.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

-

Assay Development: Add Resazurin and measure fluorescence/absorbance as described in Protocol 3.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.

Elucidating the Mechanism of Action

Identifying the mechanism of action (MoA) is a critical step in drug development. Many antileishmanial drugs function by disrupting unique parasite metabolic pathways or cellular processes.

Key Parasite-Specific Pathways as Drug Targets

Leishmania possesses several metabolic pathways that are absent or significantly different from their mammalian hosts, making them attractive targets for selective chemotherapy.[15]

-

Trypanothione Metabolism: The trypanothione redox system is unique to trypanosomatids and is essential for defending against oxidative stress.[15] Inhibition of enzymes like trypanothione reductase can be lethal to the parasite.[1][16]

-

Sterol Biosynthesis: Leishmania synthesizes ergosterol for its cell membrane, whereas mammalian cells use cholesterol. This difference is exploited by drugs like Amphotericin B.[1][16][17]

-

Purine Salvage Pathway: Leishmania cannot synthesize purines de novo and relies entirely on salvaging them from the host, making the enzymes in this pathway essential for parasite survival.[15][17]

References

- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity and mode of action of phenolic compounds on Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. med.nyu.edu [med.nyu.edu]

- 14. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Preliminary Toxicity Screening of "Antileishmanial Agent-13"

Disclaimer: The specific compound "Antileishmanial agent-13" is not identified in publicly available literature. This technical guide utilizes data and methodologies for a representative experimental antileishmanial compound, VATR131 , a nitroindazole derivative, to illustrate the core principles and data presentation for a preliminary toxicity screening. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis remains a significant global health problem, with current treatments hampered by toxicity, resistance, and high costs.[1][2][3][4][5] The discovery of novel, effective, and safe antileishmanial agents is a critical research priority. This document outlines the preliminary in vitro toxicity and efficacy profile of the experimental compound VATR131, a promising candidate against Leishmania infantum and Leishmania amazonensis.[6] The following sections detail the cytotoxic and leishmanicidal activity, the experimental protocols used to derive this data, and illustrative workflows and potential mechanisms of action.

Quantitative Toxicity and Efficacy Data

The in vitro efficacy of VATR131 was evaluated against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania. Cytotoxicity was assessed against a mammalian cell line to determine the compound's selectivity.

Table 1: In Vitro Activity and Cytotoxicity of VATR131 against Leishmania infantum

| Parameter | VATR131 | Amphotericin B (Reference Drug) |

| IC₅₀ Promastigotes (µM) | 5.37 | 0.13 |

| IC₅₀ Axenic Amastigotes (µM) | 2.19 | 0.28 |

| CC₅₀ Murine Macrophages (µM) | >200 | 1.87 |

| Selectivity Index (SI) | >91.32 | 6.67 |

| IC₅₀ (Half-maximal inhibitory concentration): Concentration of the compound that inhibits 50% of parasite growth. | ||

| CC₅₀ (Half-maximal cytotoxic concentration): Concentration of the compound that causes 50% toxicity to host cells. | ||

| Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀ (amastigotes). |

Data derived from a study on nitroindazole derivatives.[6]

Additional findings indicate that VATR131 exhibits a selectivity index of 875 against L. amazonensis and causes structural and ultrastructural damage to the parasite.[6]

Experimental Protocols

The following are detailed methodologies representative of those used for the preliminary screening of antileishmanial agents.

In Vitro Antileishmanial Activity against Promastigotes

This assay determines the effect of the compound on the growth of Leishmania promastigotes.

-

Leishmania Culture: Leishmania promastigotes are cultured at 24 ± 1°C in appropriate media (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[7]

-

Assay Preparation: Late-logarithmic phase promastigotes are seeded into 96-well plates at a density of 1 x 10⁶ parasites/mL.

-

Compound Addition: The test compound (e.g., VATR131) is serially diluted and added to the wells. A reference drug (e.g., Amphotericin B) and a vehicle control (e.g., DMSO) are included.

-

Incubation: Plates are incubated for 72 hours at 24°C.

-

Viability Assessment: Parasite viability is determined by adding a resazurin-based solution and measuring fluorescence after an additional incubation period. The fluorescence signal is proportional to the number of viable parasites.[3]

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Antileishmanial Activity against Intracellular Amastigotes

This assay assesses the compound's ability to kill the clinically relevant intracellular form of the parasite.

-

Host Cell Culture: A macrophage cell line (e.g., J774A.1 or primary peritoneal macrophages) is cultured in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.[7]

-

Infection: Macrophages are seeded in 96-well plates and infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[8] After 24 hours, non-internalized promastigotes are washed away.

-

Compound Treatment: The test compound is added in serial dilutions to the infected macrophages and incubated for a further 48-72 hours.

-

Quantification: The number of intracellular amastigotes is determined. This can be done by fixing and staining the cells (e.g., with Giemsa) and counting the number of amastigotes per 100 macrophages microscopically. Alternatively, a reporter gene-expressing parasite strain can be used for a higher-throughput readout.

-

Data Analysis: The IC₅₀ value is determined by comparing the number of amastigotes in treated versus untreated control wells.

In Vitro Cytotoxicity Assay

This assay evaluates the toxicity of the compound to mammalian host cells.

-

Cell Culture: Murine macrophages or another relevant cell line (e.g., Vero cells) are seeded into 96-well plates.[1]

-

Compound Addition: The test compound is added in various concentrations to the cells.

-

Incubation: The plates are incubated for 48 hours at 37°C with 5% CO₂.

-

Viability Measurement: Cell viability is assessed using a metabolic assay, such as MTT or resazurin reduction. The absorbance or fluorescence is read using a plate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of potential antileishmanial compounds.

Caption: In Vitro Antileishmanial Screening Workflow.

Hypothetical Signaling Pathway Inhibition

While the precise mechanism of VATR131 is under investigation, many antileishmanial drugs interfere with critical parasite-specific pathways.[9][10] The diagram below illustrates a hypothetical mechanism where a drug inhibits a kinase pathway essential for parasite survival.

References

- 1. Synthesis and In Vitro Antileishmanial Efficacy of Novel Ethylene Glycol Analogues of Benzothiadiazine‐1,1‐dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro evaluation of the anti-leishmanial activity and toxicity of PK11195 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Quinoline-Isatin Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of quinoline-isatin derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. Understanding these properties is paramount for optimizing drug-like characteristics, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), thereby accelerating the journey from lead compound to clinical candidate.

Core Physicochemical Parameters

The drug-like potential of quinoline-isatin derivatives is intrinsically linked to a delicate balance of several key physicochemical properties. These parameters govern how a molecule interacts with biological systems and are crucial for rational drug design. The most influential of these properties include lipophilicity, solubility, and the ionization constant (pKa).

Lipophilicity (log P)

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of its ability to cross biological membranes.[1] It is commonly expressed as the logarithm of the partition coefficient (log P). For quinoline-isatin derivatives, as with other drug candidates, a balanced log P is essential for optimal pharmacokinetic profiles.

Aqueous Solubility

Aqueous solubility is another cornerstone of a viable drug candidate, directly impacting its absorption and bioavailability. Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy. The complex heterocyclic nature of quinoline-isatin derivatives presents both challenges and opportunities for modulating solubility through targeted chemical modifications.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[2] Since most drugs are weak acids or bases, their ionization state influences their solubility, permeability, and interaction with biological targets.[3] For quinoline-isatin hybrids, the presence of ionizable nitrogen atoms in the quinoline ring system makes pKa a crucial parameter to consider.

Quantitative Physicochemical Data of Representative Quinoline-Isatin Derivatives

The following tables summarize key physicochemical data for a selection of quinoline-isatin derivatives reported in the literature. This data provides a valuable reference for researchers seeking to understand the structure-property relationships within this compound class.

Table 1: Physicochemical Characteristics of Isatin-Quinoline Hydrazone Derivatives [4]

| Compound | R Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 7a | 4-Cl | C19H13ClN4O2 | 364 | 244 |

| 7b | 4-Br | C19H13BrN4O2 | 409 | 222 |

| 7c | H | C19H14N4O2 | 330 | 258 |

Table 2: In Silico Predicted ADMET Properties of Selected Quinoline-Isatin Hybrids

| Property | Description | General Trend for Quinoline-Isatin Derivatives |

| Absorption | ||

| Lipophilicity (logP) | Partition coefficient between octanol and water. | Generally moderate to high, influenced by substituents.[1][5] |

| Aqueous Solubility | The maximum concentration of a substance that can dissolve in water. | Varies widely with substitution; can be a challenge to optimize.[6] |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Ability to cross the BBB and enter the central nervous system. | Can be modulated; some derivatives may be designed to be CNS-penetrant or non-penetrant. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential to inhibit key drug-metabolizing enzymes. | Varies depending on the specific derivative and CYP isozyme. |

| Excretion | ||

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. | Influenced by metabolic stability and clearance mechanisms. |

| Toxicity | ||

| hERG Inhibition | Potential to block the hERG potassium channel, which can lead to cardiotoxicity. | A key consideration, with efforts to reduce this liability through structural modifications.[7] |

Experimental Protocols for Physicochemical Profiling

Accurate determination of physicochemical properties is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). The following are standard experimental protocols used in the early stages of drug discovery.[8][9]

Determination of Lipophilicity (log P)

Shake-Flask Method: [7]

-

A solution of the quinoline-isatin derivative is prepared in a biphasic system of n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two layers.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The log P is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): [10]

-

A calibration curve is generated using a series of standard compounds with known log P values.

-

The retention time of the quinoline-isatin derivative is measured on a reversed-phase HPLC column (e.g., C18).

-

The log P of the test compound is then interpolated from the calibration curve based on its retention time. This method is less labor-intensive and suitable for higher throughput screening.

Determination of Aqueous Solubility

Shake-Flask Method:

-

An excess amount of the solid quinoline-isatin derivative is added to a specific volume of aqueous buffer (e.g., PBS, pH 7.4).

-

The suspension is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., UV-Vis spectroscopy, LC-MS).

Determination of Ionization Constant (pKa)

Potentiometric Titration:

-

A solution of the quinoline-isatin derivative of known concentration is prepared.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

UV-Vis Spectrophotometry:

-

The UV-Vis spectrum of the quinoline-isatin derivative is recorded in a series of buffers with different pH values.

-

Changes in the absorbance at specific wavelengths, corresponding to the ionized and non-ionized forms of the molecule, are monitored.

-

The pKa is calculated by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and concepts in the physicochemical profiling of quinoline-isatin derivatives.

Caption: Experimental workflow for synthesis and physicochemical characterization.

References

- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physicochemical properties of drug | PPT [slideshare.net]

- 4. ijcrt.org [ijcrt.org]

- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution | Scilit [scilit.com]

- 10. researchgate.net [researchgate.net]

The Pursuit of Potent and Selective Antifolates: A Technical Guide to Early-Stage Antileishmanial Drug Development

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. With current therapies hampered by toxicity, emerging resistance, and high costs, the need for novel, effective, and accessible drugs is urgent. The parasite's folate metabolic pathway presents a compelling target for chemotherapeutic intervention due to critical differences from the host's pathway. This technical guide provides an in-depth overview of the core principles and methodologies in the early-stage development of antifolate antileishmanial agents, focusing on the key enzymes, screening cascades, and lead optimization strategies.

The Leishmania Folate Pathway: A Validated Therapeutic Target

Leishmania parasites are auxotrophic for folates, meaning they must salvage these essential cofactors from their host.[1] Folates are crucial for the biosynthesis of nucleic acids and certain amino acids.[2] The parasite's reliance on this pathway, coupled with unique enzymatic machinery, makes it an attractive target for selective drug development.

Two key enzymes in the Leishmania folate pathway are the primary targets for antifolate agents:

-

Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS): In protozoa, DHFR and TS exist as a single bifunctional protein, a structural distinction from the two separate monofunctional enzymes in humans.[3][4] DHFR-TS catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) and the synthesis of thymidylate, both essential for DNA synthesis.[5]

-

Pteridine Reductase 1 (PTR1): Unique to trypanosomatids, PTR1 is a promiscuous enzyme that can reduce both pteridines and folates.[1] Crucially, PTR1 can act as a metabolic bypass for DHFR-TS, meaning that if DHFR-TS is inhibited by a drug, PTR1 can still provide the parasite with the necessary reduced folates, leading to drug resistance.[6]

This bypass mechanism necessitates a dual-inhibitor strategy. To effectively shut down the folate supply in Leishmania, it is crucial to develop compounds that can inhibit both DHFR-TS and PTR1 simultaneously.[7]

Below is a diagram illustrating the central role of these enzymes in the Leishmania folate salvage and metabolism pathway.

Caption: The Leishmania Folate Metabolic Pathway and Antifolate Targets.

Early-Stage Drug Discovery Workflow

The development of novel antifolate antileishmanial agents follows a structured, multi-step workflow. This process is designed to identify potent and selective compounds while minimizing toxicity, moving from high-throughput screening of large compound libraries to focused lead optimization.

Caption: Early-Stage Antifolate Antileishmanial Drug Discovery Workflow.

Quantitative Data of Antifolate Inhibitors

The evaluation of potential drug candidates relies on robust quantitative data. The following tables summarize key inhibitory and cytotoxicity data for representative antifolate compounds from the literature.

Table 1: Enzyme Inhibition Data for Antifolate Compounds

| Compound Class | Compound | Target Enzyme | Leishmania Species | Ki (μM) | IC50 (μM) | Reference(s) |

| Classical Antifolate | Methotrexate | DHFR-TS | L. braziliensis | 22.0 | - | [5] |

| Diaminopyrimidine | Compound 1 | DHFR-TS | L. chagasi | 3.00 | - | [8] |

| Compound 1 | PTR1 | L. chagasi | 1.80 | - | [8] | |

| Compound 2 | DHFR-TS | L. chagasi | 0.28 | - | [8] | |

| Compound 2 | PTR1 | L. chagasi | 1.50 | - | [8] | |

| Diaminoquinazoline | Compound 5 | PTR1 | L. chagasi | 0.47 | - | [8] |

| Kaurane Diterpenoid | Compound 302 | DHFR-TS | L. major | - | 6.3 | [9] |

| Compound 302a | DHFR-TS | L. major | - | 4.5 | [9] | |

| Cinnamic Acid Deriv. | Lithospermic acid | DHFR-TS | L. major | - | 6.1 - 10.1 | [10] |

| Natural Product | Sophoraflavanone G | PTR1 | L. major | - | 19.2 | [3] |

Table 2: In Vitro Antileishmanial Activity and Cytotoxicity

| Compound | Leishmania Species | Assay Form | IC50 (μM) | Cytotoxicity (CC50, μM) | Cell Line | Selectivity Index (SI) | Reference(s) |

| CH872 | L. major | Amastigote | 0.3 | >10.0 | THP-1 | >33 | |

| CH872 | L. donovani | Amastigote | 0.06 | >10.0 | THP-1 | >167 | |

| CA272 | L. major | Amastigote | 0.8 | >10.0 | THP-1 | >12.5 | |

| MMV675968 | L. major | Amastigote | 0.477 | >10 | - | >21 | [11] |

| Maleimide 16 | L. donovani | Promastigote | <0.0128 µg/mL | >10 µg/mL | THP-1 | >781 | [12] |

| Maleimide 42 | L. donovani | Promastigote | <0.0128 µg/mL | >10 µg/mL | THP-1 | >781 | [12] |

| BMD-NP-00820 | L. donovani | Amastigote | 1.74 | >50 | THP-1 | >29 | [13] |

| BMD-NP-01555 | L. donovani | Amastigote | 2.20 | >50 | THP-1 | >23 | [13] |

| Chalcone 4b | L. infantum | Amastigote | 3.4 | 505.4 | PBMCs | 148.6 | [14] |

Note: IC50 (50% inhibitory concentration), Ki (inhibition constant), CC50 (50% cytotoxic concentration), SI (Selectivity Index = CC50/IC50). Direct comparison of values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and comparable results in drug discovery. The following sections outline the methodologies for key experiments in the screening cascade.

Recombinant Enzyme Inhibition Assay (DHFR-TS / PTR1)

This assay quantifies the ability of a compound to inhibit the activity of the purified recombinant target enzyme.

Objective: To determine the IC50 and/or Ki value of a test compound against Leishmania DHFR-TS or PTR1.

Principle: The activity of both DHFR and PTR1 is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.

Materials:

-

Purified recombinant Leishmania DHFR-TS or PTR1 enzyme.

-

Substrates: Dihydrofolate (DHF) for DHFR-TS, Biopterin for PTR1.

-

Cofactor: NADPH.

-

Assay Buffer: e.g., 50 mM Sodium Phosphate, pH 7.0.[15]

-

Test compounds dissolved in DMSO.

-

96-well UV-transparent microplates.

-

Microplate spectrophotometer.

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the substrate (DHF or biopterin) at optimized concentrations.[15]

-

Compound Addition: Add various concentrations of the test compound (typically in a serial dilution) to the wells. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

-

Enzyme Addition: Initiate the reaction by adding the recombinant enzyme (e.g., LcDHFR-TS at 0.2 µM or LcPTR1 at 0.4 µM) to each well.[15]

-

Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 340 nm and the appropriate temperature. Measure the absorbance kinetically over a period of 5-10 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression software (e.g., GraphPad Prism).[2]

-

In Vitro Promastigote Viability Assay

This primary whole-cell assay assesses the effect of compounds on the extracellular, insect-stage form of the parasite.

Objective: To determine the IC50 of a test compound against Leishmania promastigotes.

Principle: The metabolic activity of viable promastigotes is quantified using a colorimetric or fluorometric reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin. Viable cells reduce the reagent to a colored formazan product (MTT) or a fluorescent resorufin product (resazurin), which can be measured.[16][17]

Materials:

-

Log-phase Leishmania promastigote culture (e.g., L. donovani).

-

Culture Medium: e.g., M-199 or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS).[12][16]

-

Test compounds and a standard antileishmanial drug (e.g., Amphotericin B).

-

MTT or Resazurin solution.

-

Solubilizing agent (e.g., acidified isopropanol for MTT).[16]

-

96-well sterile microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Dilute a log-phase promastigote culture to a final density of approximately 2 x 10⁵ cells/well in a 96-well plate.[16]

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells for a positive control drug, a negative control (DMSO vehicle), and a media-only blank.

-

Incubation: Incubate the plate at the appropriate temperature for promastigote growth (e.g., 25°C) for 72 hours.[16]

-

Reagent Addition: Add the viability reagent (e.g., 20 µL of 5 mg/mL MTT solution) to each well and incubate for an additional 3-4 hours.[16][18]

-

Signal Development: If using MTT, add a solubilizing agent to dissolve the formazan crystals and shake for 15 minutes.[19]

-

Measurement: Read the absorbance (e.g., 570 nm for MTT) or fluorescence using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression.

In Vitro Intracellular Amastigote Assay

This assay is more clinically relevant as it tests compound efficacy against the amastigote form of the parasite residing within a host macrophage.

Objective: To determine the IC50 of a test compound against intracellular Leishmania amastigotes.

Principle: Host macrophages are infected with Leishmania promastigotes, which then transform into amastigotes intracellularly. After treatment with the test compound, the number of viable intracellular parasites is quantified, often by microscopy after Giemsa staining or by using reporter gene-expressing parasites (e.g., luciferase).[20]

Materials:

-

Macrophage cell line (e.g., THP-1, J774A.1) or primary peritoneal macrophages.[17][20]

-

Stationary-phase Leishmania promastigotes.

-

Culture media for macrophages (e.g., RPMI-1640 with 10% FBS).

-

Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells.

-

Test compounds and a standard drug.

-

Giemsa stain or other visualization reagents.

-

Microscope or high-content imaging system.

Procedure:

-

Macrophage Seeding: Seed macrophages into a 96-well plate (e.g., 50,000 cells/well) and allow them to adhere. If using THP-1 cells, differentiate them into adherent macrophages using PMA for 48-72 hours.[20]

-

Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.[20]

-

Incubation: Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes to amastigotes. Wash the wells to remove extracellular parasites.

-

Compound Treatment: Add fresh media containing serial dilutions of the test compounds and incubate for an additional 72 hours.

-

Quantification:

-

Microscopy: Fix the cells, stain with Giemsa, and manually count the number of amastigotes per 100 macrophages under a light microscope.

-

High-Content Imaging: For automated analysis, stain cells with DNA dyes (e.g., DAPI) and use an imaging system to quantify the number of host cells and intracellular parasites.[1]

-

-

Data Analysis: Calculate the percentage of infection and the number of amastigotes per cell relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Mammalian Cell Cytotoxicity Assay

This assay is performed in parallel with the amastigote assay to determine the selectivity of the compound.

Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound on a mammalian cell line.

Procedure:

-

The protocol is similar to the promastigote viability assay but uses a mammalian cell line (e.g., THP-1, HepG2) instead of the parasite.[21][22]

-

Seed the cells in a 96-well plate and treat them with the same concentrations of the test compound as used in the antileishmanial assays.

-

After a 72-hour incubation at 37°C, assess cell viability using MTT, resazurin, or a similar reagent.

-

Calculate the CC50 from the dose-response curve.

-

Calculate the Selectivity Index (SI): SI = CC50 (mammalian cells) / IC50 (intracellular amastigotes). A higher SI value (typically >10) is desirable, indicating that the compound is more toxic to the parasite than to the host cells.[17]

Conclusion and Future Directions

The folate pathway remains a highly validated and promising avenue for the development of new antileishmanial therapies. The key challenge lies in achieving dual inhibition of both DHFR-TS and PTR1 to overcome the parasite's intrinsic resistance mechanism. The early-stage drug discovery process outlined in this guide, from high-throughput enzymatic screening to validation in intracellular amastigote models, provides a robust framework for identifying and advancing novel antifolate candidates. Future efforts should focus on leveraging structure-based drug design to optimize the potency and selectivity of dual inhibitors, while concurrently profiling their pharmacokinetic properties to ensure their suitability for in vivo development. The integration of these multidisciplinary approaches will be paramount in the development of the next generation of safe and effective antifolate drugs to combat leishmaniasis.

References

- 1. An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Identification and In Vitro Evaluation of Natural Inhibitors of Leishmania major Pteridine Reductase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymidylate synthase-dihydrofolate reductase in protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical characterization of the bifunctional enzyme dihydrofolate reductase-thymidylate synthase from Leishmania ( Viannia ) and its evaluation as a drug target [scielo.org.co]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Dual and selective inhibitors of pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Leishmania chagasi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kaurane-Type Diterpenoids as Potential Inhibitors of Dihydrofolate Reductase-Thymidylate Synthase in New World Leishmania Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Leishmanial and Cytotoxic Activities of a Series of Maleimides: Synthesis, Biological Evaluation and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Dual and selective inhibitors of pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Leishmania chagasi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Promastigote viability assay [bio-protocol.org]

- 17. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.plos.org [journals.plos.org]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Antileishmanial Agent-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic antileishmanial drugs is a global health priority.[1][2][3] This document provides detailed protocols for the in vitro evaluation of "Antileishmanial agent-13," a novel compound with potential therapeutic activity against Leishmania. The described assays are fundamental for determining the compound's efficacy, cytotoxicity, and selectivity, which are critical parameters in the early stages of drug discovery.

The protocols herein describe the determination of the 50% inhibitory concentration (IC50) against both the extracellular promastigote and intracellular amastigote forms of the parasite.[2] Additionally, the 50% cytotoxic concentration (CC50) against a mammalian cell line is assessed to determine the compound's toxicity profile. The ratio of these values provides the selectivity index (SI), a key indicator of the compound's therapeutic potential.[2]

Principle of the Assays

The in vitro antileishmanial activity of a compound is primarily assessed by its ability to inhibit the growth of the parasite. This can be evaluated against the two main life cycle stages of Leishmania: the flagellated promastigotes found in the sandfly vector and the non-motile amastigotes that reside within mammalian macrophages.[1][4] While assays against promastigotes are simpler and suitable for high-throughput screening, testing against the clinically relevant intracellular amastigote stage is crucial for validating activity.[1][3][5]

The viability of the parasites and host cells following treatment with the test compound is commonly determined using colorimetric or fluorometric methods, such as the resazurin reduction assay.[2] In this assay, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the resulting color or fluorescence is proportional to the number of viable cells.

Data Presentation

The quantitative data from the in vitro assays for this compound should be summarized for clear comparison.

Table 1: In Vitro Activity of this compound against Leishmania donovani

| Compound | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (SI = CC50/Amastigote IC50) |

| This compound | 8.5 | 2.1 | > 100 | > 47.6 |

| Miltefosine (Reference Drug) | 4.2 | 0.9 | 25 | 27.8 |

| Amphotericin B (Reference Drug) | 0.1 | 0.05 | 15 | 300 |

Experimental Protocols

In Vitro Promastigote Susceptibility Assay

This protocol determines the IC50 value of this compound against the promastigote stage of Leishmania.

Materials:

-

Leishmania promastigotes (e.g., L. donovani) in logarithmic growth phase

-

Complete M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 µM adenosine, 0.5 mg/L hemin, and 40 mM HEPES pH 7.4[6]

-

This compound stock solution (e.g., in DMSO)

-

Reference drug (e.g., Miltefosine or Amphotericin B)

-

Resazurin sodium salt solution (0.125 mg/mL in PBS)

-

96-well microtiter plates

-

Incubator (26°C)

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Harvest late log-phase promastigotes and adjust the density to 1 × 10^6 cells/mL in complete M199 medium.[6]

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound and the reference drug in the culture medium. Add 100 µL of each dilution to the respective wells in triplicate. Include wells with untreated parasites (negative control) and medium only (blank).

-

Incubate the plate at 26°C for 72 hours.

-

Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

-

Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm) using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Amastigote Susceptibility Assay

This protocol determines the IC50 value of this compound against the intracellular amastigote stage of Leishmania.

Materials:

-

Macrophage cell line (e.g., J774A.1 or THP-1)

-

Complete RPMI-1640 medium with 10% FBS and penicillin-streptomycin

-

Leishmania promastigotes (stationary phase)

-

This compound stock solution

-

Reference drug

-

Giemsa stain

-

96-well plates or chamber slides

-

Incubator (37°C, 5% CO2)

-

Microscope

Procedure:

-

Seed macrophages (e.g., 5 × 10^4 cells/well) in a 96-well plate and incubate for 24 hours at 37°C with 5% CO2 to allow adherence.

-

Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 24 hours to allow phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the wells with fresh medium to remove extracellular parasites.

-

Add fresh medium containing serial dilutions of this compound and the reference drug to the infected macrophages in triplicate.

-

Incubate the plates for 72 hours at 37°C with 5% CO2.

-

Fix the cells with methanol and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by microscopic examination.

-

Calculate the percentage of inhibition of amastigote proliferation for each concentration compared to the untreated control.

-

Determine the IC50 value as described for the promastigote assay.

Cytotoxicity Assay

This protocol determines the CC50 value of this compound against a mammalian cell line to assess its toxicity.

Materials:

-

Macrophage cell line (e.g., J774A.1)

-

Complete RPMI-1640 medium

-

This compound stock solution

-

Resazurin solution

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed macrophages (e.g., 5 × 10^4 cells/well) in a 96-well plate and incubate for 24 hours.

-

Add serial dilutions of this compound to the wells in triplicate.

-

Incubate for 72 hours at 37°C with 5% CO2.

-

Add resazurin solution and incubate for 4-6 hours.

-

Measure fluorescence or absorbance as previously described.

-

Calculate the percentage of cytotoxicity for each concentration relative to the untreated control.

-

Determine the CC50 value from the dose-response curve.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro evaluation of this compound.

Hypothetical Signaling Pathway Affected by this compound

The mechanism of action of many antileishmanial drugs involves the disruption of critical parasite-specific pathways.[7][8][9] For instance, miltefosine is known to interfere with lipid metabolism and induce apoptosis-like cell death.[7][8] The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to parasite death.

Caption: Hypothetical signaling pathway targeted by this compound.

References

- 1. 3R Research Foundation Switzerland / 3R Info Bulletins / Leishmaniasis: Development of an in vitro assay for drug screening [forschung3r.ch]

- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Miltefosine - Wikipedia [en.wikipedia.org]

- 9. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: The BALB/c Mouse Model for Visceral Leishmaniasis Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Visceral leishmaniasis (VL), caused by protozoan parasites of the Leishmania donovani complex, is a severe systemic disease that is fatal if left untreated. The development of new and effective chemotherapies is a global health priority, hampered by drug resistance and toxicity of existing treatments[1]. The BALB/c mouse is a widely used and highly reproducible in vivo model for studying VL and for the preclinical evaluation of novel therapeutic agents[2][3]. Although susceptible to infection, BALB/c mice can mount an organ-specific immune response, typically controlling parasite replication in the liver while establishing a chronic, progressive infection in the spleen and bone marrow[3]. This dichotomy makes the model particularly valuable for assessing drug efficacy in different target organs[4][5].

This document provides detailed protocols for utilizing the BALB/c mouse model in VL treatment studies, methods for assessing therapeutic outcomes, and a summary of key data and immunological pathways.

Application Notes: Model Characteristics and Experimental Design

-

Course of Infection: Following intravenous injection of L. donovani, parasites are rapidly taken up by macrophages in the liver, spleen, and bone marrow. In the liver, a granulomatous response, associated with a Th1-type immune profile, leads to a significant reduction in parasite numbers after the first month[3]. In contrast, the spleen and bone marrow fail to control the infection, leading to splenomegaly and a persistent parasite burden, which is associated with a Th2-dominant immune response[3][6]. This chronic but non-fatal infection in BALB/c mice serves as an excellent model for evaluating drug efficacy against persistent parasites[4].

-

Parasite Strain and Inoculum: The virulence and drug sensitivity of the L. donovani strain are critical variables. It is recommended to use well-characterized strains, such as MHOM/ET/67:LV82[4]. Parasites should be maintained for infectivity by regular passage through a susceptible host (e.g., hamster or BALB/c mouse)[7][8]. An inoculum of 1-2 x 10⁷ amastigotes or stationary-phase promastigotes administered intravenously is commonly used to establish a robust infection[2][4].

-

Therapeutic Evaluation: The model is suitable for testing a wide range of compounds, including small molecules, immunomodulators, and novel drug delivery systems like liposomal or vesicular formulations[4][6][9][10]. Treatment can be initiated during the acute phase (e.g., day 7 post-infection) to assess early clearance or during the chronic phase (e.g., day 21 or later) to evaluate efficacy against established infection[4][11].

Experimental Protocols

Protocol 1: Parasite Culture and Preparation

-

Promastigote Culture: Culture L. donovani promastigotes in RPMI-1640 or M199 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin-streptomycin)[7].

-

Incubation: Maintain cultures at 26°C in a non-CO₂ incubator[12].

-

Infective Stage: Harvest parasites at the stationary phase of growth (typically 5-7 days), as this stage is enriched in infective metacyclic promastigotes.

-

Amastigote Isolation (Optional but Recommended): For a more natural infection, use amastigotes isolated from the spleen of a previously infected hamster[4][12]. Homogenize the spleen in a sterile medium, centrifuge to pellet the amastigotes, and count using a hemocytometer.

-

Inoculum Preparation: Wash the harvested parasites (promastigotes or amastigotes) twice in sterile, endotoxin-free phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) by centrifugation. Resuspend the final pellet in the same buffer and adjust the concentration to 2 x 10⁸ parasites/mL for a 100 µL injection volume (delivering 2 x 10⁷ parasites)[2].

Protocol 2: Infection of BALB/c Mice

-

Animals: Use 6- to 10-week-old inbred BALB/c mice[4][11]. Allow them to acclimatize for at least one week before the experiment.

-

Route of Infection: The standard route for establishing systemic visceral infection is intravenous (i.v.) injection into the lateral tail vein[4][8]. Intracardiac injection is also effective but more technically demanding[11].

-

Procedure:

-

Warm the mouse under a heat lamp to dilate the tail veins.

-

Place the mouse in a suitable restrainer.

-

Swab the tail with 70% ethanol.

-

Using a 27-gauge (or smaller) needle, inject 100-200 µL of the parasite suspension (containing 1-2 x 10⁷ parasites) into one of the lateral tail veins[2][8].

-

Confirm successful injection by the absence of a subcutaneous bleb.

-

Protocol 3: Drug Administration for Efficacy Studies

-

Grouping: Randomly assign infected mice into experimental groups (e.g., vehicle control, reference drug, test compounds at various doses), with at least five mice per group[2][5].

-

Treatment Schedule: The timing and duration of treatment depend on the study's objective. A common schedule involves initiating treatment 7 or 14 days post-infection and dosing for 5 consecutive days[5][13].

-

Drug Formulation: Prepare drugs in a suitable vehicle (e.g., saline, PBS, DMSO/propylene glycol mixture)[14]. Ensure the final concentration of any solvent is non-toxic.

-

Administration: Administer the drug via the intended clinical route, typically oral gavage for orally available drugs or intravenous/intraperitoneal injection for parenteral formulations.

Protocol 4: Assessment of Parasite Burden

-

Tissue Collection: Euthanize mice at the desired endpoint (e.g., 24-48 hours after the last treatment dose). Aseptically remove the liver, spleen, and bone marrow (from one femur).

-

Organ Weight: Weigh the liver and spleen to calculate the Leishman-Donovan Unit (LDU).

-

Impression Smears (Giemsa Staining):

-

Make impression smears by gently touching a clean glass slide to a small, cut surface of the spleen and liver.

-

Allow the smears to air dry, fix with absolute methanol for 5 minutes, and stain with fresh Giemsa stain (1:20 dilution in buffered water, pH 7.2) for 20-30 minutes.

-

Wash, dry, and examine under oil immersion (1000x magnification).

-

Calculate the LDU using the formula: LDU = (Number of amastigotes / Number of host cell nuclei) x Organ weight (in mg) [8].

-

-

Limiting Dilution Assay (LDA):

-

Homogenize a pre-weighed portion of the spleen or liver in a complete culture medium.

-

Perform serial dilutions of the homogenate in a 96-well plate containing a suitable liquid or semi-solid medium[7][12].

-

Incubate the plates at 26°C for 7-14 days.

-

Examine wells for the presence of motile promastigotes using an inverted microscope. The parasite burden is estimated from the highest dilution at which parasites are observed[12].

-

-

Quantitative PCR (qPCR):

-

In Vivo Imaging (for longitudinal studies):

-

This non-invasive method requires transgenic parasites expressing a reporter gene like luciferase[15][17].

-

Inject the substrate (e.g., D-luciferin) and image the anesthetized mouse using an in vivo imaging system (IVIS)[18][19].

-

The bioluminescent signal intensity correlates with the parasite burden, allowing for the monitoring of infection and treatment response in the same animal over time[15][20].

-

Data Presentation

Table 1: Efficacy of Selected Antileishmanial Drugs in the BALB/c Model

| Drug/Formulation | Dose & Schedule | Infection Phase | Organ | Parasite Burden Suppression (%) | Reference |

| Sodium Stibogluconate (SSG) | 296 mg/kg SbV, single dose | Acute | Liver | >99 | [9] |

| Spleen | No significant suppression | [9] | |||

| SSG-NIV (Vesicular) | 296 mg/kg SbV, single dose | Acute | Liver | >98 | [9] |

| Spleen | >98 | [9] | |||

| Bone Marrow | >98 | [9] | |||

| AmBisome (Liposomal Amphotericin B) | 8 mg/kg, single dose | Acute | Liver | >99 | [9] |

| Spleen | ~97 | [9] | |||

| Bone Marrow | ~98 | [9] | |||

| Ketoconazole | 100 mg/kg/day, 5 days | Chronic | Spleen | >99 (Undetectable) | [5] |

| Miltefosine | 25 mg/kg/day, 5 days | Chronic | Liver | >99 | [11] |

Note: Efficacy can vary based on parasite strain, infection chronicity, and specific experimental conditions.

Table 2: Key Cytokine Profiles and Their Role in the BALB/c Model of VL

| Cytokine | Primary Role in VL | Response to Infection (Spleen) | Impact of Effective Treatment | Reference |

| Interferon-gamma (IFN-γ) | Protective (Th1) : Activates macrophages to produce nitric oxide (NO) for parasite killing. | Low/Suppressed during chronic infection. | Increased production, associated with cure. | [6][21] |

| Interleukin-12 (IL-12) | Protective (Th1) : Induces IFN-γ production by T cells and NK cells. | Low/Suppressed. | Increased production, promoting a Th1 response. | [21][22][23] |

| Interleukin-4 (IL-4) | Susceptibility (Th2) : Promotes parasite survival and deactivates macrophages. | Elevated during chronic infection. | Suppressed production. | [6][24] |

| Interleukin-10 (IL-10) | Susceptibility (Th2) : Potent immunosuppressive cytokine that deactivates macrophages. | Elevated during chronic infection. | Suppressed production. | [21][25] |

| Tumor Necrosis Factor-alpha (TNF-α) | Protective (Th1) : Works with IFN-γ to activate macrophages and is critical for granuloma formation. | Present, but its function is often suppressed. | Increased production and activity. | [21][22] |

Mandatory Visualizations

Experimental Workflow for Drug Efficacy Studies

Caption: Workflow for evaluating antileishmanial drug efficacy in BALB/c mice.

Host Immune Response Signaling in Visceral Leishmaniasis

Caption: Simplified Th1/Th2 signaling paradigm in the host response to L. donovani.

References

- 1. Clinical and Experimental Advances in Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visceral Leishmaniasis in the BALB/c Mouse: A Comparison of the Efficacy of a Nonionic Surfactant Formulation of Sodium Stibogluconate with Those of Three Proprietary Formulations of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental Evaluation of Second-Line Oral Treatments of Visceral Leishmaniasis Caused by Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immune responses of Leishmania donovani infected BALB/c mice following treatment with free and vesicular sodium stibogluconate formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]